3-溴-2,2-二氟丙酸

描述

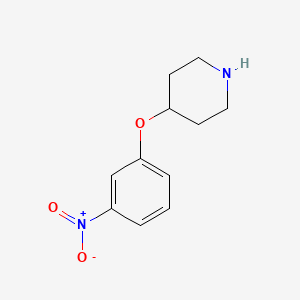

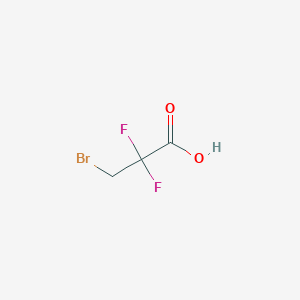

The compound 3-Bromo-2,2-difluoropropanoic acid is a halogenated organic molecule that contains bromine and fluorine atoms attached to a three-carbon chain ending with a carboxylic acid group. This structure is of interest due to its potential utility in various chemical syntheses and transformations, which can be valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 3-Bromo-3,3-difluoroalanine Schiff bases are synthesized through bromodifluoromethylation of glycine Schiff bases, which then undergo an intramolecular rearrangement to yield 3,3-difluoro-3-arylpropanoates . Another study reports the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, which serves as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, highlighting the versatility of bromo-difluoro compounds in synthesis . Additionally, electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes has been used to produce 2-aryl-3,3,3-trifluoropropanoic acids, demonstrating a method that could potentially be adapted for the synthesis of 3-Bromo-2,2-difluoropropanoic acid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2-difluoropropanoic acid would be characterized by the presence of a carboxylic acid group, which is a common functional group in organic chemistry known for its reactivity and ability to participate in various chemical reactions. The bromine and fluorine atoms would contribute to the molecule's reactivity, particularly in substitutions and eliminations due to the C-Br and C-F bonds' differing reactivities.

Chemical Reactions Analysis

The reactivity of bromo-difluoro compounds has been studied extensively. For example, the photodissociation dynamics of bromo-trifluoropropanol compounds have been investigated, revealing insights into the C-Br bond dissociation processes . The reactivity of 2-bromo-3,3,3-trifluoropropene with active methylenes to form trifluoromethylated cyclopropanes suggests that similar reactivity might be expected from 3-Bromo-2,2-difluoropropanoic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-2,2-difluoropropanoic acid are not detailed in the provided papers, we can infer from related compounds that it would likely be a polar molecule due to the electronegative halogen atoms and the carboxylic acid group. This polarity would influence its solubility in various solvents, boiling and melting points, and reactivity. The presence of halogen atoms could also make the compound amenable to nucleophilic substitution reactions, which are commonly used in the synthesis of more complex molecules .

科学研究应用

合成和化学转化

3-溴-2,2-二氟丙酸在各种化学合成过程中发挥着重要作用。例如,山田等人(2011年)展示了2,2,3,3-四氟氧杂环丁烷与不同亲核试剂(包括有机锂试剂和格氏试剂)反应,分别生成2,2-二氟丙醇和3-溴-1,1-二取代的2,2-二氟丙醇 (Yamada et al., 2011)。同样,岛田等人(2006年)讨论了2-溴-3,3,3-三氟丙酸亚胺在高度立体选择性合成反式-α-三氟甲基-β-氨基酸衍生物中的应用 (Shimada et al., 2006)。

药物合成中的应用

该化合物还在合成各种药物中间体方面发挥着重要作用。山内等人(2010年)强调了其在合成2-芳基-3,3,3-三氟丙酸中的作用,这对于制备非甾体类抗炎药(NSAIDs)至关重要 (Yamauchi et al., 2010)。大里等人(2011年)开发了一种安全、可扩展的硝酸氧化过程,用于合成S-013420的中间体,其中涉及3-溴-2,2-双(溴甲基)丙酸 (Osato et al., 2011)。

有机化学的进展

在有机化学领域,拉马钦德兰和帕迪亚(2007年)描述了从3,3,3-三氟丙烯溴化制备3,3,3-三氟丙烯氧化物的合成过程,其中涉及2-溴-3,3,3-三氟丙基乙酸酯 (Ramachandran & Padiya, 2007)。欧等人(2013年)使用乙酸3-溴-3,3-二氟丙酸酯合成了2,2-二氟-2H-色酮,展示了该化合物在合成复杂有机分子中的实用性 (Ou et al., 2013)。

环境应用

在环境应用中,马等人(2020年)使用3-溴-1,1,1-三氟-2-丙醇对各种环氧化合物进行化学固定CO2,表明其在碳捕集和利用技术中的潜力 (Ma et al., 2020)。

安全和危害

属性

IUPAC Name |

3-bromo-2,2-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGZXPPIWCQMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563805 | |

| Record name | 3-Bromo-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2-difluoropropanoic acid | |

CAS RN |

133281-20-6 | |

| Record name | 3-Bromo-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)